
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine show promising anticancer properties. For instance, the discovery of specific quinazoline derivatives demonstrated potent apoptosis-inducing capabilities and efficacy in cancer treatment, with high blood-brain barrier penetration, showcasing their potential as clinical candidates for cancer therapy (Sirisoma et al., 2009). Additionally, novel indole-aminoquinazoline hybrids were synthesized and exhibited significant cytotoxicity against various cancer cell lines, including human lung cancer and breast adenocarcinoma, through apoptosis induction and EGFR inhibition (Mphahlele et al., 2018).
Antimicrobial Activities
Quinazoline derivatives have also been explored for their antimicrobial properties. New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate demonstrated significant antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Desai et al., 2007). Another study synthesized 1,2,4-triazole derivatives showing good to moderate activities against test microorganisms, further indicating the versatility of quinazoline structures in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis of quinazoline derivatives often involves innovative methodologies, such as microwave-assisted synthesis, which provides a simple, efficient, and general method for creating various N-aryl heterocyclic substituted-4-aminoquinazoline compounds. This approach demonstrates the advantages of microwave irradiation over classical methods, offering a valuable technique for rapid and efficient synthesis in medicinal chemistry (Liu et al., 2006).
Wirkmechanismus
The mode of action of quinazoline derivatives can vary greatly depending on their specific chemical structure and the functional groups they contain. Some quinazoline derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis, among other mechanisms .
The pharmacokinetics of quinazoline derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
The action of quinazoline derivatives can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s stability, solubility, and bioavailability .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZLCZLIHIAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
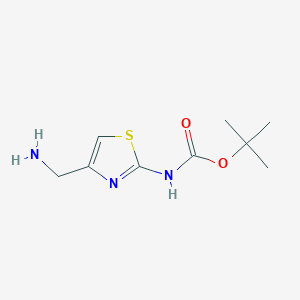
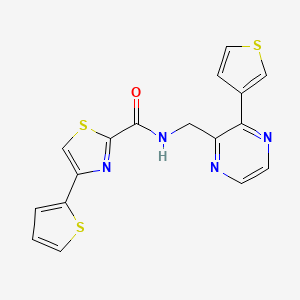

![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)

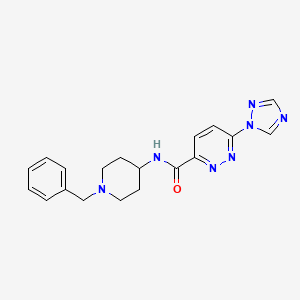
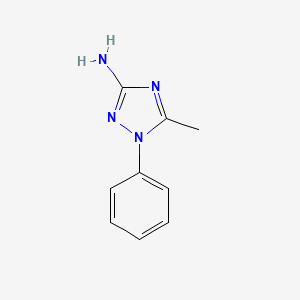
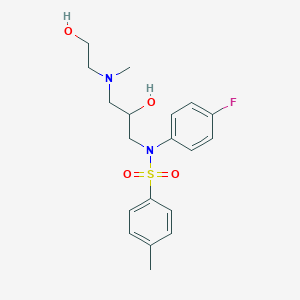
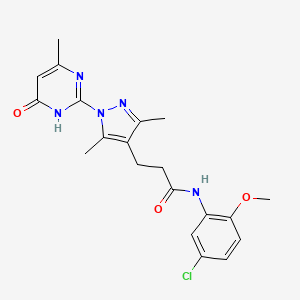
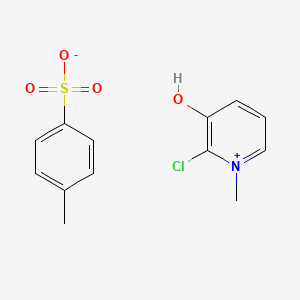
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)
![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)
![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)